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Compound of Interest

Compound Name: Clindamycin 2,4-diphosphate

Cat. No.: B13439903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

used for the analysis and characterization of Clindamycin 2,4-diphosphate, a known impurity

and phosphorylated derivative of the lincosamide antibiotic, clindamycin. This document

outlines the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic

Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—offering detailed

experimental protocols and data interpretation frameworks.

Clindamycin 2,4-diphosphate (CAS 1309048-48-3) is identified as a key related substance in

clindamycin phosphate active pharmaceutical ingredients (APIs).[1][2] Its characterization is

crucial for impurity profiling, stability studies, and ensuring the quality and safety of

clindamycin-based drug products. The molecular formula of Clindamycin 2,4-diphosphate is

C18H35ClN2O11P2S, with a molecular weight of approximately 584.94 g/mol .[3][4]

Data Presentation: Spectroscopic Characteristics
Detailed, primary spectroscopic data for Clindamycin 2,4-diphosphate is typically provided

with commercially available reference standards.[3][4][5][6] The following tables summarize the

expected quantitative data based on its chemical structure and published data on related

clindamycin compounds.

Table 1: Mass Spectrometry Data for Clindamycin 2,4-Diphosphate
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Parameter
Expected
Value/Information

Notes

Molecular Formula C18H35ClN2O11P2S -

Monoisotopic Mass 584.10 g/mol
Calculated for the most

abundant isotopes.

[M+H]⁺ m/z 585.11
Expected quasi-molecular ion

in positive ESI-MS.

[M-H]⁻ m/z 583.09
Expected quasi-molecular ion

in negative ESI-MS.

Key Fragments

Loss of H₃PO₄ (98 Da),

cleavage of the amide bond,

loss of the sugar moiety.

Fragmentation patterns are

used to confirm the structure.

[7]

Table 2: Expected ¹H, ¹³C, and ³¹P NMR Spectral Data
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Nucleus
Functional Group /
Moiety

Expected Chemical
Shift Range (ppm)

Notes

¹H NMR
Pyrrolidine Ring

Protons
1.0 - 4.0

Complex multiplets

are expected due to

the substituted ring.

Sugar Moiety Protons 3.5 - 5.5

Protons on carbons

bearing phosphate

groups will show P-H

coupling.

N-CH₃ ~2.3 Typically a singlet.

S-CH₃ ~2.1 Typically a singlet.

¹³C NMR
Pyrrolidine Ring

Carbons
20 - 70 -

Sugar Moiety Carbons 60 - 100

Carbons bonded to

phosphate groups

(C2, C4) will show C-

P coupling.

Carbonyl (C=O) ~175 Amide carbonyl.

³¹P NMR Phosphate Groups 0 - 5

Two distinct signals

may be observed for

the two phosphate

groups.

Table 3: Key Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 - 3200 O-H Stretch Hydroxyl groups, P-OH

~2960 - 2850 C-H Stretch Aliphatic (CH, CH₂, CH₃)

~1650 C=O Stretch Amide I band

~1550 N-H Bend Amide II band

~1250 - 1150 P=O Stretch Phosphate group

~1100 - 950 P-O-C Stretch Phosphate ester linkage

~750 - 650 C-Cl Stretch Alkyl chloride

Experimental Protocols and Methodologies
The following protocols are generalized from established methods for the analysis of

clindamycin and its related substances.[7][8]

High-Performance Liquid Chromatography-Mass
Spectrometry (HPLC-MS)
This is the primary technique for the separation, detection, and identification of Clindamycin
2,4-diphosphate in bulk drug substances.

Methodology:

Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.

Mass Spectrometer: Electrospray Ionization (ESI) source with a Quadrupole Time-of-Flight

(Q-TOF) or Ion Trap analyzer.[7]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient elution is typically used.

Mobile Phase A: Ammonium acetate or formate buffer (e.g., 10 mM, pH 4.0).
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Mobile Phase B: Acetonitrile or Methanol.

Flow Rate: 0.5 - 1.0 mL/min.

Detection (MS):

Ionization Mode: ESI positive and/or negative mode.

Scan Range: m/z 100 - 1000.

Data Acquisition: Full scan for identification of molecular ions and tandem MS (MS/MS) for

structural fragmentation analysis.

Sample Preparation:

Accurately weigh and dissolve the clindamycin phosphate API sample in the mobile phase

or a suitable diluent (e.g., methanol/water mixture).

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous structural elucidation of the molecule.

Methodology:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H, ¹³C, ³¹P, and 2D experiments (COSY, HSQC, HMBC).

Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the polarity of the phosphate

groups.

Sample Preparation:

Dissolve approximately 5-10 mg of the isolated impurity or reference standard in 0.5 - 0.7

mL of D₂O.

Transfer the solution to a standard 5 mm NMR tube.
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Data Acquisition:

Acquire standard 1D spectra for ¹H, ¹³C, and ³¹P.

Perform 2D NMR experiments to establish proton-proton (COSY) and proton-carbon

(HSQC, HMBC) correlations for complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.

Methodology:

Spectrometer: FTIR spectrometer.

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid

samples. Alternatively, a KBr pellet can be prepared.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by taking a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

Scan Range: Typically 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

Mandatory Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of

Clindamycin 2,4-diphosphate.
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Caption: Logical relationship between Clindamycin and its phosphate derivatives.

Caption: Workflow for the isolation and identification of impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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